5-chloro-N-methyl-N-{1-[(3-methylphenyl)methyl]piperidin-4-yl}pyrimidin-2-amine
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Overview
Description
5-chloro-N-methyl-N-{1-[(3-methylphenyl)methyl]piperidin-4-yl}pyrimidin-2-amine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a chloro group, a methyl group, and a piperidine moiety linked to a 3-methylphenyl group
Preparation Methods
The synthesis of 5-chloro-N-methyl-N-{1-[(3-methylphenyl)methyl]piperidin-4-yl}pyrimidin-2-amine typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors such as amidines and β-diketones under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus oxychloride.
Attachment of the Piperidine Moiety: This step involves the reaction of the pyrimidine intermediate with a piperidine derivative, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Methylation: The final step involves the methylation of the nitrogen atom using methyl iodide or a similar methylating agent.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
5-chloro-N-methyl-N-{1-[(3-methylphenyl)methyl]piperidin-4-yl}pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially yielding reduced forms of the compound.
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to the formation of various substituted derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it can react with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Scientific Research Applications
5-chloro-N-methyl-N-{1-[(3-methylphenyl)methyl]piperidin-4-yl}pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for the development of new drugs targeting various diseases, including cancer and neurological disorders.
Biological Studies: It can be used as a tool compound in biological studies to investigate its effects on cellular pathways and molecular targets.
Chemical Biology: The compound can serve as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It may find use in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-chloro-N-methyl-N-{1-[(3-methylphenyl)methyl]piperidin-4-yl}pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar compounds to 5-chloro-N-methyl-N-{1-[(3-methylphenyl)methyl]piperidin-4-yl}pyrimidin-2-amine include other pyrimidine derivatives with varying substituents. For example:
5-chloro-N-methyl-N-{1-[(4-methylphenyl)methyl]piperidin-4-yl}pyrimidin-2-amine: Similar structure but with a different position of the methyl group on the phenyl ring.
5-chloro-N-methyl-N-{1-[(3-ethylphenyl)methyl]piperidin-4-yl}pyrimidin-2-amine: Similar structure but with an ethyl group instead of a methyl group on the phenyl ring.
5-chloro-N-methyl-N-{1-[(3-methylphenyl)methyl]piperidin-4-yl}pyrimidin-4-amine: Similar structure but with the amine group at a different position on the pyrimidine ring.
These comparisons highlight the uniqueness of this compound in terms of its specific substituent pattern and potential biological activity.
Properties
Molecular Formula |
C18H23ClN4 |
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Molecular Weight |
330.9 g/mol |
IUPAC Name |
5-chloro-N-methyl-N-[1-[(3-methylphenyl)methyl]piperidin-4-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C18H23ClN4/c1-14-4-3-5-15(10-14)13-23-8-6-17(7-9-23)22(2)18-20-11-16(19)12-21-18/h3-5,10-12,17H,6-9,13H2,1-2H3 |
InChI Key |
GBMQEKGSNXKZRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)N(C)C3=NC=C(C=N3)Cl |
Origin of Product |
United States |
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